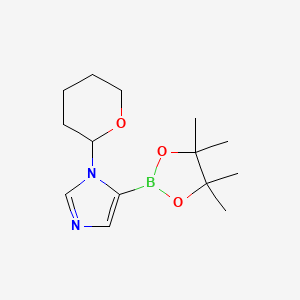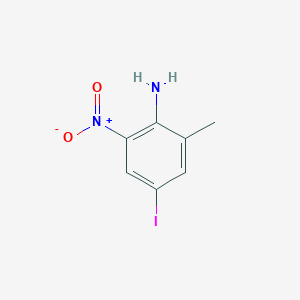
4-Fluoro-6-nitro-1H-indazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds with potential applications in various fields, including energetic materials for rocket ramjet engines (RRE) and drug discovery, has been a subject of recent research. One study describes the synthesis of a 1,2,4-triazole derivative with nitrofurazanyl and fluorodinitromethyl groups, which could be used as a component in boron-based fuels for RRE. This compound was synthesized through a four-step process involving oxidation, nitration, decarboxylation, and fluorination reactions and was characterized by X-ray analysis . Another study focused on the reaction of N-unsubstituted indazoles with 1-fluoro-2,4-dinitrobenzene, leading to the formation of benzotriazole-N-oxides among other products. The structures of these products were determined using X-ray diffraction, NMR, and DFT calculations . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various nitrogenous heterocycles, including benzimidazoles and benzotriazoles, through solid-phase synthesis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The triazole derivative mentioned in one study was uniquely determined by X-ray analysis, which is essential for assessing its suitability as an energetic material . In another study, the molecular structure of benzotriazole-N-oxides was elucidated using crystallography, which helped in understanding the reaction mechanism with 1-fluoro-2,4-dinitrobenzene . The planarity and conformation of a series of laterally fluorinated alkoxystilbazoles were determined through single crystal structure determination, revealing that these molecules are non-mesomorphic .
Chemical Reactions Analysis
The reactivity of indazole derivatives with nitroaryl compounds has been explored, with indazole reacting with 4-fluoronitrobenzene to yield nitroarylindazoles. The behavior of these compounds during decarboxylation was also studied, showing that the presence of electron-withdrawing groups can lead to heterocyclic ring fission . The reaction of fluorinated stilbazoles with [IrCl(COD)]2 under CO was investigated, resulting in the formation of non-mesomorphic complexes for certain derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are directly related to their molecular structure and the nature of their substituents. The density and structural features of the triazole derivative were determined to assess its potential as an energetic material for RRE applications . The study on the reaction of indazoles with nitroaryl compounds also provided insights into the influence of substituents on the chemical behavior of the resulting compounds . The mesogenic properties of fluorinated stilbazoles and their complexes were analyzed, showing that the presence of fluorine atoms affects the mesomorphic behavior of these compounds .
Applications De Recherche Scientifique
Indazole Derivatives in Therapeutic Applications
Indazole Derivatives and Their Applications : Indazoles, due to their unique heterocyclic structure combining a pyrazole ring and a benzene ring, have been extensively explored for their therapeutic potentials. Indazole derivatives exhibit a wide array of biological activities, leading to their investigation as candidates for anticancer, anti-inflammatory, and neurodegenerative disorder treatments. The interest in indazole-based compounds spans from their pharmacological importance to their role in developing new therapeutic agents. These derivatives demonstrate promise in various disorders, including those involving protein kinases and neurodegeneration, showcasing the scaffold's versatility in drug development (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles : The indazole nucleus forms the basis for a multitude of compounds with significant medicinal applications. Indazole derivatives have shown a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. This diversity underscores the indazole ring's potential as a cornerstone for synthesizing new drugs and highlights the ongoing need for research into its derivatives for medical applications (Ali, Dar, Pradhan, & Farooqui, 2013).
Heterocyclic N-oxides in Synthesis and Applications
Heterocyclic N-oxide Derivatives : These compounds, including those synthesized from pyridine and indazole, have demonstrated significant synthetic versatility and biological importance. Heterocyclic N-oxides play crucial roles in organic synthesis, catalysis, and as potential candidates in drug development, offering anticancer, antibacterial, and anti-inflammatory activities. The review highlights the importance of these derivatives in advancing chemistry and pharmacology, pointing to the broad application potential of heterocyclic compounds like "4-Fluoro-6-nitro-1H-indazole" (Li et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have been explored for various medicinal purposes, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Mode of Action
The interaction of 4-Fluoro-6-nitro-1H-indazole with its targets remains elusive. Nevertheless, its conjugated structure suggests potential coordination with metal centers (such as Ir, Ln, and Eu) to form photosensitizers. These photosensitizers may undergo efficient ligand-to-metal energy transfer processes .
Biochemical Pathways
Indazoles have been investigated as inhibitors of kinases (eg, CHK1, CHK2) and other disease-related targets
Result of Action
The molecular and cellular effects of 4-Fluoro-6-nitro-1H-indazole remain speculative. Its potential as an inhibitor or modulator in disease contexts (e.g., cancer) warrants further investigation .
Action Environment
Environmental factors, such as pH, temperature, and oxidative conditions, may influence the compound’s stability, efficacy, and action.
Propriétés
IUPAC Name |
4-fluoro-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQPOTVNLDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646211 | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-6-nitro-1H-indazole | |
CAS RN |
885520-01-4 | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-6-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



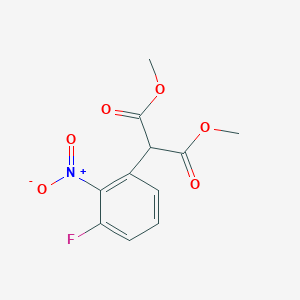

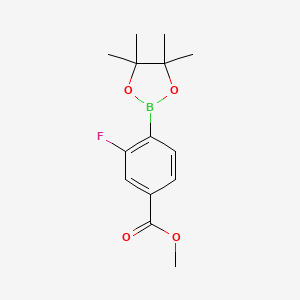

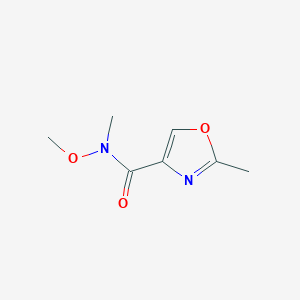
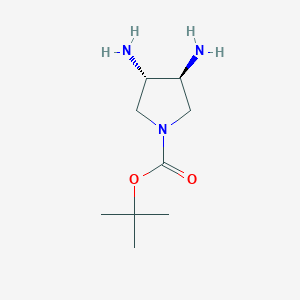
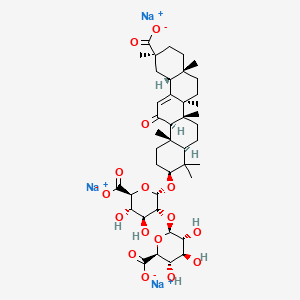
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)

